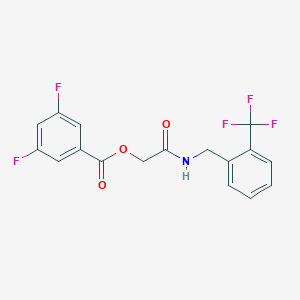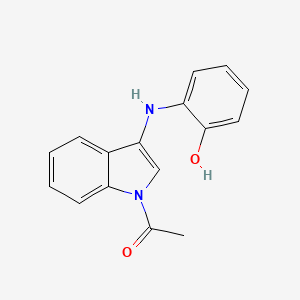
1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one” is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), an amino group (NH2), and a ketone group (C=O) based on its name .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The indole group, amino group, and ketone group each contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the types of functional groups present in the molecule .科学的研究の応用
Spectroscopic Probes for Zn2+ Interactions
The compound has been characterized as a spectroscopic probe for Zn2+ interactions. Jefferson, Hunt, and Ginsburg (1990) described the use of indo-1, a related compound, for the sensitive detection of Zn2+ through uv difference spectra, showcasing its application in understanding Zn2+ protein interactions in analytical biochemistry Jefferson, Hunt, & Ginsburg, 1990.
Synthesis and Structural Analysis
Shtamburg et al. (2018) reported on the synthesis, spectral characteristics, and structural analysis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones, demonstrating the compound's relevance in chemical synthesis and structural chemistry Shtamburg et al., 2018.
Molecular Recognition
Ermer and Eling (1994) discussed the molecular recognition among alcohols and amines, indicating the potential for 1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one and related compounds to form specific molecular complexes, contributing to the field of supramolecular chemistry Ermer & Eling, 1994.
Anti-inflammatory and Antimicrobial Agents
Research on new chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, by Rehman, Saini, and Kumar (2022) explores the anti-inflammatory potential of compounds within this structural class. This indicates the compound's applicability in the development of new anti-inflammatory agents Rehman, Saini, & Kumar, 2022.
Moreover, the synthesis of novel 1H-indole derivatives with significant antibacterial and antifungal activities suggests the compound's utility in creating new antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceutical development Anonymous, 2020.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(2-hydroxyanilino)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)18-10-14(12-6-2-4-8-15(12)18)17-13-7-3-5-9-16(13)20/h2-10,17,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJKODQATOCMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone](/img/structure/B2764383.png)
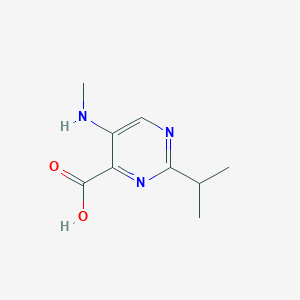
![7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2764385.png)
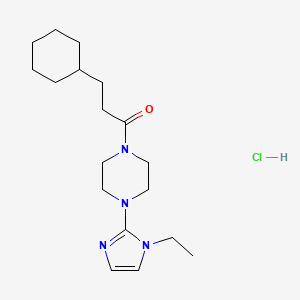
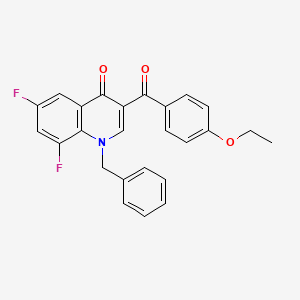
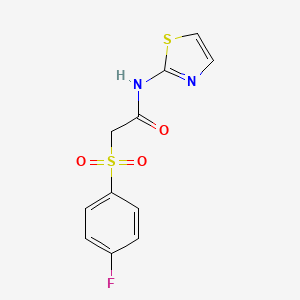
![N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide](/img/structure/B2764392.png)
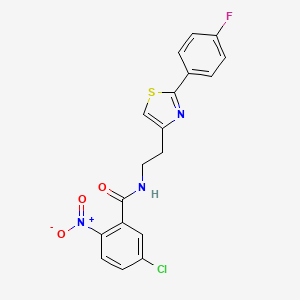
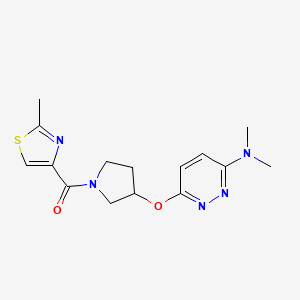
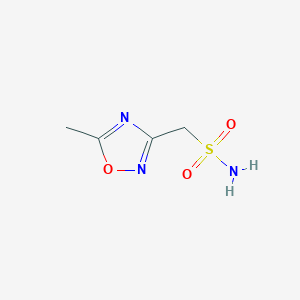
![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one](/img/structure/B2764404.png)

